

An In-depth Technical Guide to 3-(1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1H-imidazol-1-yl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(1H-imidazol-1-yl)propanoic acid**, a heterocyclic compound of interest in various scientific domains. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines methods for its analytical characterization, and discusses its biological relevance. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

3-(1H-imidazol-1-yl)propanoic acid, with the CAS Number 18999-45-6, is a propanoic acid derivative featuring an imidazole ring linked via a nitrogen atom.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	18999-45-6	[1]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[1]
Molecular Weight	140.14 g/mol	[1]
Melting Point	147-149 °C	
Density	1.268 g/cm ³	
Boiling Point	390.881 °C at 760 mmHg	
Flash Point	190.198 °C	
Form	Solid	[1]

Safety and Handling: This compound is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis

A common and effective method for the synthesis of **3-(1H-imidazol-1-yl)propanoic acid** is the aza-Michael addition of imidazole to an acrylic acid derivative. This reaction provides a direct route to the desired product.

Experimental Protocol: Michael Addition of Imidazole to Acrylic Acid

This protocol outlines the synthesis of **3-(1H-imidazol-1-yl)propanoic acid** via the Michael addition of imidazole to acrylic acid.

Materials:

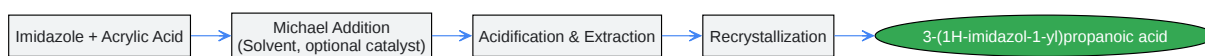
- Imidazole
- Acrylic acid

- Suitable solvent (e.g., acetonitrile, DMF)
- Base catalyst (optional, e.g., DBU, triethylamine)
- Hydrochloric acid (for acidification)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a round-bottom flask, dissolve imidazole (1.0 eq) in the chosen solvent.
- Add acrylic acid (1.1 eq) to the solution. If a catalyst is used, it can be added at this stage (e.g., 0.1 eq).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- If a basic catalyst was used, neutralize the mixture.
- Acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:



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Caption: General workflow for the synthesis of **3-(1H-imidazol-1-yl)propanoic acid**.

Analytical Characterization

The identity and purity of synthesized **3-(1H-imidazol-1-yl)propanoic acid** can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of this compound.

Experimental Protocol:

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 μ L
- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for structural elucidation.

- ^1H NMR (in D_2O): Expected signals would include those for the three imidazole protons and the two methylene groups of the propanoic acid chain. The chemical shifts will be influenced by the solvent and pH.

- ^{13}C NMR (in D_2O): Expected signals would correspond to the three imidazole carbons, the two methylene carbons, and the carboxyl carbon.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be expected to show a peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 141.06.

Biological Context and Activity

3-(1H-imidazol-1-yl)propanoic acid is known to be a metabolite of the essential amino acid L-histidine and has been detected in human urine and feces. It is important to distinguish this compound from its isomers, particularly 3-(1H-imidazol-4-yl)propanoic acid and 3-(1H-imidazol-5-yl)propanoic acid, which are often collectively referred to as "imidazole propionate" in biological literature.

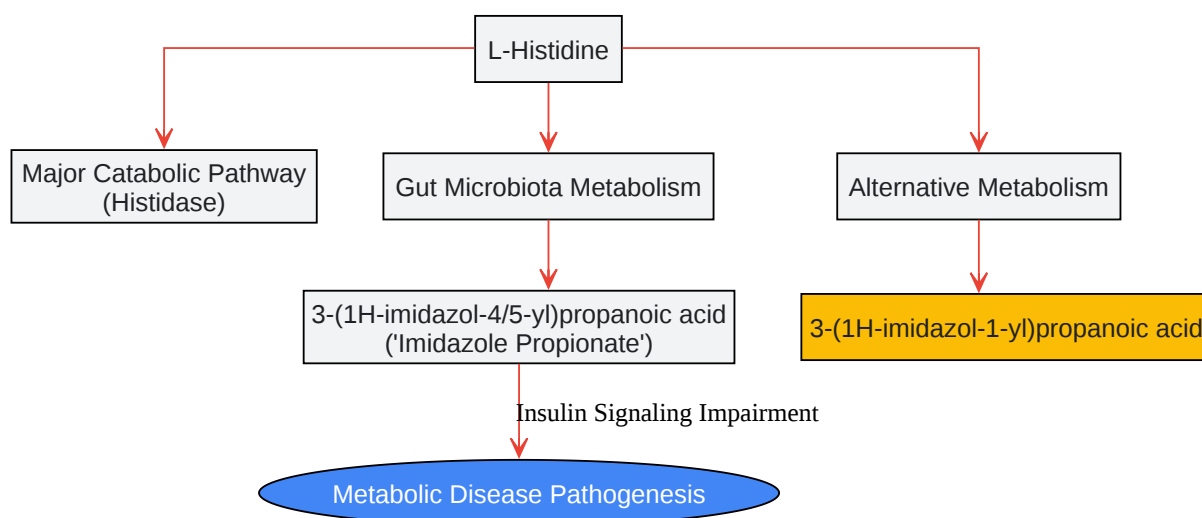
Histidine Metabolism

L-histidine can be metabolized through various pathways in the human body. While the major catabolic pathway involves the enzyme histidase, alternative pathways can lead to the formation of various imidazole-containing compounds. The formation of **3-(1H-imidazol-1-yl)propanoic acid** from histidine is a less characterized pathway compared to the formation of its 4- and 5-yl isomers.

Distinction from Gut Microbiota-Derived "Imidazole Propionate"

A significant body of research has focused on "imidazole propionate," a metabolite produced by the gut microbiota from histidine. This microbial metabolite has been linked to the pathogenesis of metabolic diseases, including type 2 diabetes and atherosclerosis, through the impairment of insulin signaling via the mTORC1 pathway. It is crucial to note that the "imidazole propionate" implicated in these studies is primarily the 4- or 5-yl isomer, not the 1-yl isomer which is the subject of this guide. The biological activity of **3-(1H-imidazol-1-yl)propanoic acid** itself is not as well-documented in the context of these signaling pathways.

Metabolic Relationship Diagram:



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Caption: Simplified diagram of L-histidine metabolism, highlighting the different isomers of imidazole propanoic acid.

Conclusion

3-(1H-imidazol-1-yl)propanoic acid is a compound with well-defined chemical and physical properties. Its synthesis is achievable through standard organic chemistry reactions such as the Michael addition. While its role as a human metabolite of histidine is established, its specific biological functions and involvement in signaling pathways are less clear compared to its isomers produced by the gut microbiota. Further research is warranted to fully elucidate the biological significance of this particular isomer. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing molecule.

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References

- 1. ZFIN ChEBI: 3-(1H-imidazol-1-yl)propanoic acid [zfin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(1H-imidazol-1-yl)propanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099117#3-1h-imidazol-1-yl-propanoic-acid-cas-number-and-properties]

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